Ethyl 2-(3-(methylthio)benzamido)thiazole-4-carboxylate
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Overview
Description
ETHYL 2-[3-(METHYLSULFANYL)BENZAMIDO]-1,3-THIAZOLE-4-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiazole ring, a benzamido group, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-(METHYLSULFANYL)BENZAMIDO]-1,3-THIAZOLE-4-CARBOXYLATE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction between a benzoyl chloride derivative and an amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound with improved control over reaction parameters.
Catalytic Processes: The use of catalysts such as palladium or platinum can enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[3-(METHYLSULFANYL)BENZAMIDO]-1,3-THIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Amide or ester derivatives.
Scientific Research Applications
ETHYL 2-[3-(METHYLSULFANYL)BENZAMIDO]-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial and fungal infections.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-(METHYLSULFANYL)BENZAMIDO]-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(3-(METHYLSULFONYL)BENZAMIDO)BENZO[D]THIAZOLE-6-CARBOXYLATE: This compound has a similar structure but with a sulfonyl group instead of a methylsulfanyl group.
6-ETHYL-2-[3-(METHYLSULFANYL)BENZAMIDO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE: This compound has a thieno[2,3-c]pyridine ring instead of a thiazole ring.
Uniqueness
ETHYL 2-[3-(METHYLSULFANYL)BENZAMIDO]-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its specific combination of functional groups and its potential biological activities. The presence of the thiazole ring and the methylsulfanyl group contributes to its distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14N2O3S2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
ethyl 2-[(3-methylsulfanylbenzoyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H14N2O3S2/c1-3-19-13(18)11-8-21-14(15-11)16-12(17)9-5-4-6-10(7-9)20-2/h4-8H,3H2,1-2H3,(H,15,16,17) |
InChI Key |
ITNJOTPGOKHHDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)SC |
Origin of Product |
United States |
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